γ-Oxo-3-phenanthrenebutanoic Acid
Description
γ-Oxo-3-phenanthrenebutanoic Acid is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene moiety (three fused benzene rings) attached to a butanoic acid chain with an oxo group at the gamma (γ) position. The following sections compare its hypothetical properties and behavior with structurally related compounds, leveraging evidence from analogous molecules.
Properties
CAS No. |
13728-55-7 |
|---|---|
Molecular Formula |
C₁₈H₁₄O₃ |
Molecular Weight |
278.3 |
Synonyms |
3-(3-phenanthrylcarbonyl)propionic Acid; γ-Oxo-3-phenanthrenebutyric Acid; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of γ-Oxo-3-phenanthrenebutanoic Acid typically involves the reaction of phenanthrene with butanoic acid derivatives under specific conditions. One common method is the active ester method, where phenanthrene butanoic acid is synthesized as a hapten of phenanthrene . This involves coupling the phenanthrene butanoic acid to a protein carrier, such as bovine serum albumin, to form an artificial immune antigen .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: γ-Oxo-3-phenanthrenebutanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products:
Oxidation: Formation of phenanthrene carboxylic acids.
Reduction: Formation of phenanthrene alcohols.
Substitution: Formation of nitro- or halogen-substituted phenanthrene derivatives.
Scientific Research Applications
γ-Oxo-3-phenanthrenebutanoic Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of polycyclic aromatic hydrocarbons and other complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and as a hapten in immunoassays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of γ-Oxo-3-phenanthrenebutanoic Acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of polycyclic aromatic hydrocarbons, it can participate in various biochemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity.
Comparison with Similar Compounds
Structural and Molecular Differences
The table below highlights key structural and molecular distinctions between γ-Oxo-3-phenanthrenebutanoic Acid and its analogs:
*Hypothetical data inferred from structural analogs.
Key Observations :
- Aromaticity : Phenanthrene (three fused rings) in the target compound vs. pyrene (four fused rings) in γ-Oxo-1-pyrenebutyric Acid. Pyrene’s larger aromatic system may reduce solubility and increase hydrophobicity compared to phenanthrene derivatives .
- Oxo Position : The γ-oxo group in PAH derivatives likely enhances acidity compared to α- or β-oxo positions due to resonance stabilization of the conjugate base.
- Branching and Stability: 3-Methyl-2-oxobutanoic acid’s moisture sensitivity contrasts with the anticipated stability of aromatic PAH derivatives, where bulky substituents may shield reactive sites.
Physicochemical Properties and Reactivity
- Solubility: PAH-based acids like γ-Oxo-1-pyrenebutyric Acid are less water-soluble than non-aromatic analogs (e.g., 3-oxobutanoic acid) due to hydrophobic aromatic cores. Phenanthrene derivatives may exhibit moderate solubility in organic solvents like DMSO or dichloromethane.
- Acidity: The γ-oxo group in PAH derivatives increases acidity (pKa ~2–3) compared to non-aromatic oxobutanoic acids (e.g., 3-Methyl-2-oxobutanoic acid, pKa ~3.5) due to electron-withdrawing effects of aromatic rings .
Research Findings and Gaps
- Synthetic Routes : Pyrene-based acids are synthesized via Friedel-Crafts acylation ; phenanthrene analogs may follow similar pathways.
- Stability: 3-Methyl-2-oxobutanoic acid’s moisture sensitivity underscores the need for controlled storage of oxo-acids, a consideration likely applicable to PAH derivatives.
- Data Limitations: Direct studies on this compound are absent; inferences rely on structural analogs.
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